4'-Formyl-biphenyl-3-acetic acid methyl ester
Description
4'-Formyl-biphenyl-3-acetic acid methyl ester is a biphenyl derivative featuring a formyl (-CHO) group at the 4' position of one phenyl ring and an acetic acid methyl ester (-CH₂COOCH₃) moiety at the 3-position of the adjacent ring.
Properties
IUPAC Name |
methyl 2-[3-(4-formylphenyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-16(18)10-13-3-2-4-15(9-13)14-7-5-12(11-17)6-8-14/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDNBQGBIMEJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Formyl-biphenyl-3-acetic acid methyl ester typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core.
Esterification: The methyl ester group is introduced by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Formyl-biphenyl-3-acetic acid methyl ester can undergo various chemical reactions, including:
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 4’-Carboxy-biphenyl-3-acetic acid methyl ester
Reduction: 4’-Hydroxymethyl-biphenyl-3-acetic acid methyl ester
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
4'-Formyl-biphenyl-3-acetic acid methyl ester serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly angiotensin II antagonists used for treating hypertension. The compound can be transformed into derivatives that exhibit significant biological activity against cardiovascular diseases .
Organic Synthesis
The compound is utilized in organic synthesis as a precursor for constructing complex molecular architectures. Its reactive formyl group allows for further functionalization, enabling the development of new compounds with desired properties .
Material Science
In material science, this compound can be incorporated into polymers and other materials to enhance their thermal and mechanical properties. Its biphenyl structure contributes to improved stability and performance in various applications .
Case Study 1: Angiotensin II Antagonists
A study highlighted the use of derivatives of this compound in synthesizing angiotensin II antagonists such as telmisartan and losartan. These compounds are essential in managing hypertension and related cardiovascular conditions. The synthetic pathway involves the condensation of the ester with specific amines to yield biologically active products .
Case Study 2: Organic Photovoltaics
Research has explored the incorporation of biphenyl derivatives, including this compound, into organic photovoltaic devices. The biphenyl structure enhances charge transport properties, improving the efficiency of solar cells. Experiments demonstrated that devices fabricated with these materials exhibited higher power conversion efficiencies compared to those without biphenyl units .
Mechanism of Action
The mechanism of action of 4’-Formyl-biphenyl-3-acetic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes and receptors through its formyl and ester groups, influencing various biochemical pathways. The biphenyl core provides a rigid, planar structure that can facilitate binding to specific molecular targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s distinctiveness lies in its formyl group and acetic acid methyl ester substitution pattern. Below is a comparative analysis with six structurally related biphenyl esters (Table 1), highlighting substituent variations and their implications.
Table 1: Structural and Molecular Properties of Biphenyl Acetic Acid Methyl Esters
Substituent Effects on Properties
- Electron-Withdrawing Groups (e.g., -CHO, -F, -Cl): The formyl group in the target compound is strongly electron-withdrawing, likely enhancing electrophilic reactivity compared to analogs with methylthio (-SCH₃) or aminomethyl (-CH₂NH₂) groups.
- Hydrophobic vs. Hydrophilic Moieties:
The methylthio group in C₁₆H₁₆O₂S introduces hydrophobicity, whereas hydroxyl (-OH) or amine (-NH₂) groups in other analogs increase hydrophilicity . - Steric and Steric Effects:
Bulky substituents like 4'-methyl (C₁₆H₁₅ClO₂) may hinder rotational freedom, affecting binding interactions in biological systems .
General Properties of Methyl Esters
Methyl esters, as a class, typically exhibit moderate polarity, boiling points ranging from 150–400°C, and solubility in organic solvents (e.g., dichloromethane, ethyl acetate). Their stability under acidic/basic conditions varies with substituents .
Biological Activity
4'-Formyl-biphenyl-3-acetic acid methyl ester (FBMA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of FBMA, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
FBMA is characterized by its biphenyl structure with a formyl group at the para position and a methyl ester functional group. The chemical formula can be represented as .
Chemical Structure
Antimicrobial Activity
FBMA has been investigated for its antimicrobial properties, particularly against various strains of bacteria and fungi. The compound exhibits significant activity, which can be attributed to its structural features.
Research Findings
- Antifungal Activity : In a study evaluating antifungal potential, derivatives similar to FBMA were tested against Candida species. The minimal inhibitory concentrations (MICs) ranged from 31.25 to 62.5 μg/ml, indicating promising antifungal activity .
- Antibacterial Activity : FBMA showed effective antibacterial properties against multiple pathogens. A study reported that fatty acid methyl esters (FAME), including compounds like FBMA, demonstrated antibacterial effects with MIC values as low as 0.125 mg/ml against various bacteria .
Anticancer Activity
Recent studies have also highlighted the anticancer potential of FBMA derivatives. The compound has been tested on different cancer cell lines, showing cytotoxic effects.
Case Studies
- Cell Line Studies : In vitro studies on prostate cancer cell lines (PC-3 and DU145) revealed that FBMA derivatives induced cell death in a dose-dependent manner, with IC50 values indicating effective cytotoxicity .
- Mechanism of Action : The mechanism behind the anticancer activity involves the induction of apoptosis and cell cycle arrest in cancer cells, suggesting that FBMA may serve as a lead compound for developing new anticancer agents .
Table 1: Antimicrobial Activity of FBMA Derivatives
| Compound Name | Microorganism Tested | MIC (μg/ml) |
|---|---|---|
| This compound | Candida albicans | 31.25 - 62.5 |
| Methyl ferulate | Candida albicans | 31.25 - 62.5 |
| Methyl biphenyl-3-carboxylate | Candida tropicalis | 62.5 |
Table 2: Anticancer Activity on Cell Lines
| Compound Name | Cell Line Tested | IC50 (μg/ml) |
|---|---|---|
| This compound | PC-3 | 40.1 ± 7.9 |
| DU145 | 98.14 ± 48.3 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4'-formyl-biphenyl-3-acetic acid methyl ester?
- Methodological Answer : A common approach involves coupling biphenyl derivatives with acetic acid methyl ester precursors under reflux conditions. For example, analogous syntheses of methyl esters (e.g., methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) use refluxing aryl acids with amino-hydroxybenzoate derivatives in excess, followed by cooling and precipitation . For biphenyl systems, Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation may introduce the formyl group at the 4'-position, followed by esterification with methyl chloroacetate. Characterization typically involves GC-MS for purity validation and NMR for structural confirmation .
Q. Which spectroscopic techniques are prioritized for characterizing this compound?
- Methodological Answer :
- GC-MS : Effective for verifying ester purity and identifying degradation by-products. For example, fatty acid methyl esters (FAMEs) are routinely analyzed using GC-MS with polar cyanosilicone columns for optimal resolution .
- NMR : Critical for confirming the biphenyl backbone and formyl/acetic acid methyl ester substituents. Proton NMR can distinguish aromatic protons and ester methyl groups, while NMR confirms carbonyl (C=O) and formyl (CHO) functionalities.
- IR Spectroscopy : Identifies characteristic peaks for ester (C=O stretch ~1740 cm) and formyl (aldehyde C=O ~1700 cm) groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer :
- Temperature Control : Excessive heat during reflux may degrade the formyl group. Lower temperatures (e.g., 80–100°C) with prolonged reaction times can improve selectivity, as seen in analogous ester syntheses .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency in biphenyl systems, reducing unwanted homocoupling by-products .
- Stoichiometric Ratios : Using a slight excess of methyl chloroacetate (1.2–1.5 equivalents) ensures complete esterification while minimizing unreacted intermediates .
Q. How should researchers resolve contradictions in GC-MS data when identifying degradation products?
- Methodological Answer :
- Reference Standards : Compare retention times and mass spectra with authenticated FAME standards (e.g., hexadecanoic acid methyl ester or 9-octadecenoic acid methyl ester) to confirm peak assignments .
- Library Matching : Use high-quality spectral libraries (e.g., Wiley/NIST) with match thresholds >85% to avoid misidentification. For example, 8-methoxy octanoic acid methyl ester was confirmed via library matching despite a lower quality score (83%) in one study .
- Derivatization : Convert free acids to methyl esters using BF-methanol to ensure all acidic degradation products are detected .
Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 24–72 hours. Monitor hydrolysis of the ester group via GC-MS for methyl ester loss and free acid formation .
- Kinetic Modeling : Use first-order kinetics to calculate degradation half-lives. For example, methyl esters of unsaturated fatty acids degrade faster under acidic conditions due to proton-assisted hydrolysis .
Data Analysis and Experimental Design
Q. How can researchers differentiate isomeric by-products during synthesis?
- Methodological Answer :
- Chromatographic Separation : Utilize HPLC with a C18 column and mobile phase gradients (e.g., acetonitrile/water) to resolve positional isomers (e.g., 3'- vs. 4'-formyl substitution).
- High-Resolution MS : Orbitrap or Q-TOF systems provide accurate mass data to distinguish isomers with identical nominal masses (e.g., CHO vs. CHO) .
Q. What precautions are critical for handling this compound given its hazards?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation, as the compound may release toxic vapors during heating.
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact, classified as "Eye Dam." in safety data .
- Waste Disposal : Neutralize acidic degradation products with sodium bicarbonate before disposal to comply with aquatic toxicity guidelines (Hazard Class Aquatic Acute 1) .
Advanced Structural and Mechanistic Studies
Q. How can computational modeling aid in predicting the compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., formyl group reactivity). Compare with experimental NMR shifts for validation .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization for enhanced activity or stability.
Q. What experimental approaches validate the crystal structure of derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
